Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate
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Overview
Description
Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.29 g/mol . This compound is known for its unique structure, which includes a furan ring and a piperidine moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate typically involves the reaction of 5-amino-2-furancarboxylic acid with 1-methylpiperidine in the presence of a suitable esterification agent . The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan-2,5-dicarboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate: Known for its unique structure and potential biological activities.
This compound derivatives: These compounds have similar structures but may exhibit different chemical and biological properties.
Uniqueness
This compound is unique due to its combination of a furan ring and a piperidine moiety, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
methyl 5-[(1-methylpiperidin-4-yl)amino]furan-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-14-7-5-9(6-8-14)13-11-4-3-10(17-11)12(15)16-2/h3-4,9,13H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLHFHDCODEKLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=C(O2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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